Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate
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Description
Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C24H34N2O9 and its molecular weight is 494.541. The purity is usually 95%.
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Scientific Research Applications
Research on Related Compounds
Cancer Therapeutics
- A study on TZT-1027, a cytotoxic dolastatin 10 derivative, assessed its dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics in patients with advanced solid tumors. The study found neutropenia and infusion arm pain as dose-limiting toxicities and recommended a dose for phase II studies. This illustrates the compound's application in developing cancer therapeutics through microtubule assembly inhibition (de Jonge et al., 2005).
Drug Metabolism and Disposition
- Research into the metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine, underscores the importance of understanding how complex compounds are broken down in the body. This study identified several significant metabolites, highlighting the compound's role in medical treatments and the importance of metabolic profiling for drug development (Balani et al., 1995).
Thromboxane A2 Synthetase Inhibition
- The study of R 68 070, combining thromboxane A2 synthetase inhibition with receptor blockade, demonstrates applications in cardiovascular disease management. It showed effectiveness in reducing coronary thrombosis and preventing arrhythmias in experimental models, suggesting potential therapeutic benefits (Clerck et al., 1989).
Antidepressant Effects
- Investigation into N,N-dimethyl-2-phenylpropan-1-amine's excretion after oral administration explores its potential as a designer stimulant and its implications for doping in sports. This research contributes to our understanding of novel psychoactive substances and their pharmacokinetics (Wójtowicz et al., 2016).
Properties
IUPAC Name |
dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O9/c1-24(2,3)35-23(31)26-18(22(30)34-15-16-9-7-6-8-10-16)11-13-19(27)25-17(21(29)33-5)12-14-20(28)32-4/h6-10,17-18H,11-15H2,1-5H3,(H,25,27)(H,26,31)/t17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMPNJFKDUJAFH-ROUUACIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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